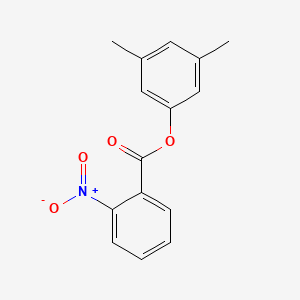
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine, also known as BEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMT is a triazole derivative that has been synthesized for its potential use as a pharmacological agent.
作用機序
The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of fungi and bacteria by disrupting their cell walls and membranes. This compound has also been found to induce oxidative stress in cancer cells, leading to their death. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has several advantages for lab experiments. It is easy to synthesize and purify, making it a suitable compound for further research. This compound has also been found to have low toxicity, making it a safe compound to work with. However, this compound has certain limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has limited stability, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for the research of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine. One potential direction is to explore its potential use as an antifungal and antibacterial agent. Another direction is to investigate its potential use as an anti-inflammatory agent. Further research can also be conducted to elucidate the mechanism of action of this compound. Additionally, studies can be conducted to improve the solubility and stability of this compound, making it a more effective compound for in vivo experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method is simple and efficient, making it a suitable compound for further research. This compound has been found to have antifungal, antibacterial, and anticancer properties, and it has potential use as an anti-inflammatory agent. However, this compound has certain limitations for lab experiments, such as poor solubility and limited stability. Further research can be conducted to explore its potential applications and to improve its efficacy in experiments.
合成法
The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with hydrazine hydrate and triethyl orthoformate. The reaction is carried out in the presence of glacial acetic acid and the resulting product is purified using column chromatography. The obtained product is this compound, which is a white crystalline powder. The synthesis method of this compound is simple and efficient, making it a suitable compound for further research.
科学的研究の応用
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-1H-1,2,4-triazol-3-amine has been extensively studied for its potential pharmacological applications. Studies have shown that this compound has antifungal, antibacterial, and anticancer properties. This compound has also been found to have potential use as an anti-inflammatory agent. The compound has been tested against various strains of fungi and bacteria, and it has shown promising results. This compound has also been tested against various cancer cell lines, and it has been found to have cytotoxic effects on these cells.
特性
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O2/c1-3-19-11-9(13)4-8(5-10(11)18-2)6-14-12-15-7-16-17-12/h4-5,7H,3,6H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNAMNLZLTYXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC2=NC=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)



![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)
